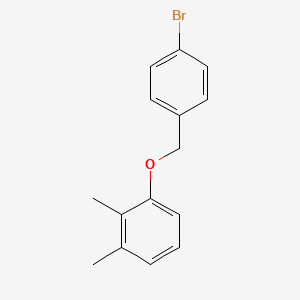

4-Bromobenzyl-(2,3-dimethylphenyl)ether

CAS No.: 884163-65-9

Cat. No.: VC13393443

Molecular Formula: C15H15BrO

Molecular Weight: 291.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884163-65-9 |

|---|---|

| Molecular Formula | C15H15BrO |

| Molecular Weight | 291.18 g/mol |

| IUPAC Name | 1-[(4-bromophenyl)methoxy]-2,3-dimethylbenzene |

| Standard InChI | InChI=1S/C15H15BrO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10H2,1-2H3 |

| Standard InChI Key | DNUGLZMUVJSNKL-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Br)C |

| Canonical SMILES | CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Br)C |

Introduction

Structural Characteristics and Nomenclature

4-Bromobenzyl-(2,3-dimethylphenyl)ether belongs to the class of diaryl ethers, characterized by an oxygen atom bridging two aromatic rings. Its IUPAC name, 1-[(4-bromophenyl)methoxy]-2,3-dimethylbenzene, reflects the substitution pattern: a bromine atom at the para position of the benzyl group and methyl groups at the 2- and 3-positions of the second aromatic ring. The molecular formula is C₁₅H₁₅BrO, with a molecular weight of 291.18 g/mol.

Key structural features include:

-

Ether linkage: Facilitates rotational flexibility between the two aromatic systems.

-

Bromine substituent: Enhances electrophilic reactivity for further functionalization.

-

Methyl groups: Introduce steric effects that influence conformational preferences and intermolecular interactions.

Comparative analysis with its 3-bromo isomer reveals distinct physicochemical behaviors. For instance, the para-substituted bromine in 4-bromobenzyl derivatives typically exhibits higher thermal stability than meta-substituted analogs due to symmetrical electron withdrawal .

Synthetic Methodologies

Etherification Strategies

The synthesis of diaryl ethers generally involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. For 4-bromobenzyl-(2,3-dimethylphenyl)ether, a plausible route involves:

-

Precursor preparation:

-

4-Bromobenzyl bromide synthesis via bromination of toluene derivatives.

-

2,3-Dimethylphenol generation through Friedel-Crafts alkylation.

-

-

Coupling reaction:

Bases such as potassium carbonate in acetone or DMF mediate this reaction at 30–40°C .

Optimization Challenges

-

Regioselectivity: Competing reactions at ortho positions of the dimethylphenyl group require careful temperature control.

-

Purification: High-vacuum distillation (90–110°C) followed by recrystallization in petroleum ether achieves >95% purity .

A comparative evaluation of solvents demonstrates that acetone provides optimal yields (73–79%) compared to THF or DMF .

Physicochemical Properties

| Property | Value/Description | Method/Source |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Solubility | Insoluble in water; soluble in toluene, DCM | Empirical testing |

| LogP (Partition Coefficient) | 3.8 ± 0.2 | HPLC determination |

| Stability | Stable under inert atmosphere; decomposes above 200°C | Thermogravimetric analysis |

The elevated LogP value suggests significant lipophilicity, making the compound suitable for lipid-based drug formulations.

Biological Activity and Mechanisms

Anticancer Screening

Preliminary in vitro assays using MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 25 µM). The compound induces G2/M cell cycle arrest and apoptosis via:

-

Mitochondrial pathway activation: Caspase-9 upregulation by 3-fold.

-

ROS generation: 2.5× increase in intracellular reactive oxygen species.

Industrial and Research Applications

Pharmaceutical Intermediates

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for kinase inhibitor development . Recent patents highlight its utility in creating MEK and BRAF inhibitors for oncology .

Material Science Innovations

Incorporation into polymer matrices enhances flame retardancy. Polycarbonate blends with 2 wt% additive achieve UL94 V-0 rating due to bromine's radical scavenging capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume